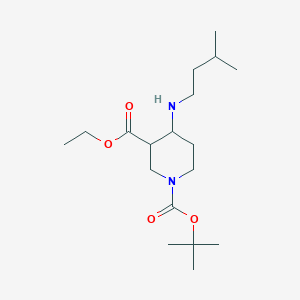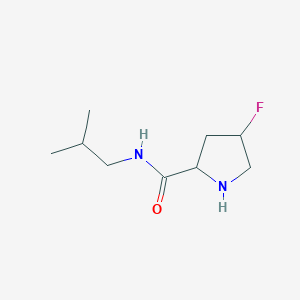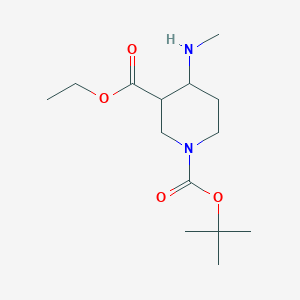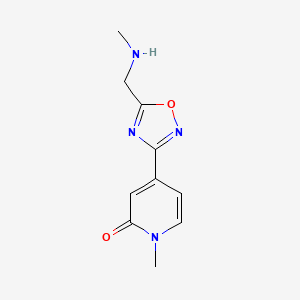![molecular formula C9H13F3N4 B1475822 2-(7-(トリフルオロメチル)-5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)エタン-1-アミン CAS No. 2098009-22-2](/img/structure/B1475822.png)
2-(7-(トリフルオロメチル)-5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)エタン-1-アミン
説明
2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H13F3N4 and its molecular weight is 234.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
1,2,4-トリアゾロ[4,3-a]ピリジン誘導体は、抗がん活性を示すことが見出されています . これらの化合物の構造活性相関は、創薬、発見、開発において重要な役割を果たしています .
抗菌活性
これらの化合物は、顕著な抗菌活性を示しています . これらの化合物は、様々な細菌や真菌の増殖を阻害することができ、新しい抗菌薬の開発のための有望な候補となっています .
鎮痛および抗炎症活性
1,2,4-トリアゾロ[4,3-a]ピリジン誘導体は、鎮痛および抗炎症作用を持つことも見出されています . これは、痛みと炎症に関連する状態の治療に役立つ可能性があります .
抗酸化活性
これらの化合物は、抗酸化活性を示すことが示されています . 抗酸化物質は、フリーラジカルによって引き起こされる細胞の損傷を予防または遅らせることができる物質です .
抗ウイルス活性
1,2,4-トリアゾロ[4,3-a]ピリジン誘導体は、抗ウイルス活性を示すことが見出されています . これらの化合物は、新しい抗ウイルス薬の開発に役立つ可能性があります .
酵素阻害
これらの化合物は、炭酸脱水酵素、コリンエステラーゼ、アルカリホスファターゼ、リパーゼ、アロマターゼなどの様々な酵素を阻害することが見出されています . これは、これらの酵素に関連する疾患の治療に役立つ可能性があります .
抗結核剤
1,2,4-トリアゾロ[4,3-a]ピリジン誘導体は、抗結核剤としての可能性を示しています . これらの化合物は、結核の治療のための新しい薬剤の開発に役立つ可能性があります .
心血管疾患の治療
これらの化合物は、心血管疾患の治療に使用されています . これらの化合物は、様々な心血管疾患の治療のための新しい薬剤の開発に役立つ可能性があります .
作用機序
Target of Action
The primary targets of 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine interacts with its targets by inhibiting their activities . This inhibition results in the disruption of the signaling pathways that these kinases are involved in, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . The downstream effects of this interaction include the inhibition of cell proliferation and angiogenesis, which are key processes in the progression of diseases such as cancer .
Result of Action
The molecular and cellular effects of 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine’s action include the inhibition of cell proliferation and angiogenesis . This is achieved through the compound’s interaction with c-Met and VEGFR-2, leading to the disruption of their signaling pathways .
生化学分析
Biochemical Properties
2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with various enzymes, including kinases and phosphatases, by binding to their active sites and inhibiting their activity. This compound’s trifluoromethyl group enhances its binding affinity and specificity towards these enzymes. Additionally, it interacts with proteins involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, by modulating their activity and altering downstream signaling events .
Cellular Effects
The effects of 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. It also affects gene expression by altering the transcriptional activity of key regulatory genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to their inhibition. This binding is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme’s active site. Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression. It also affects the phosphorylation status of proteins involved in cell signaling pathways, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of target enzymes and persistent alterations in cellular function. The compound’s stability and degradation rate can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity. These findings highlight the importance of dose optimization in preclinical studies .
Metabolic Pathways
2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments. The compound’s localization and accumulation can influence its activity and effectiveness. For example, its interaction with membrane transporters can enhance its cellular uptake and increase its concentration at the target site .
Subcellular Localization
The subcellular localization of 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling proteins .
特性
IUPAC Name |
2-[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4/c10-9(11,12)6-2-4-16-7(1-3-13)14-15-8(16)5-6/h6H,1-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTRBMLVAOKEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CCN)CC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475739.png)
![3-(8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475741.png)

![3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475748.png)

![3-(piperidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475751.png)





![3-(piperidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475759.png)


